1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole-4-carbonitrile class, characterized by a fused heterocyclic core with a piperazine substituent at position 1, a methyl group at position 3, and a branched 3-methylbutyl chain at position 2.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5/c1-19(2)8-13-23-20(3)24(18-30)27-31-25-6-4-5-7-26(25)34(27)28(23)33-16-14-32(15-17-33)22-11-9-21(29)10-12-22/h4-7,9-12,19H,8,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGAGYQCASXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)C5=CC=C(C=C5)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine ring have been found to interact with various receptors such as the5-hydroxytryptamine receptor 1A . This receptor plays a crucial role in neurotransmission and is involved in various physiological processes.
Mode of Action
Compounds with a piperazine ring are known to modulate the pharmacokinetic properties of a drug substance. They can interact with various receptors and influence their activity, leading to changes in cellular processes.
Biochemical Pathways
It’s known that compounds with a piperazine ring can influence a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound may have good bioavailability and can be distributed effectively in the body.
Result of Action
Compounds with a piperazine ring have been found to exhibit various biological activities, including antitumor, antifungal, antidepressant, and antiviral effects. This suggests that the compound may have a broad range of effects at the molecular and cellular level.
Action Environment
It’s known that the physicochemical properties of compounds with a piperazine ring can be adjusted, which is considered an important synthetic strategy in the field of drug discovery. This suggests that the compound may be designed to be stable and effective in various environments.
Biological Activity
The compound 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (referred to as "the compound" hereafter) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H27ClN4
- Molecular Weight : 384.93 g/mol
- CAS Number : Not listed in the provided results.
The compound features a piperazine moiety, which is commonly associated with various pharmacological effects, including anxiolytic and antipsychotic activities.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural similarities suggest it may possess comparable antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 31.25 - 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
These findings highlight the potential for the compound to be developed as an antimicrobial agent, particularly against resistant strains.
2. Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological activities. Compounds with similar piperazine structures have been evaluated for their neuroleptic effects, indicating that they may modulate neurotransmitter systems effectively.
Studies have shown that certain piperazine derivatives exhibit neuroleptic-like activities comparable to established antipsychotics such as haloperidol. This raises the possibility that the compound could influence dopaminergic pathways, potentially offering therapeutic benefits in psychiatric disorders.
3. Anticancer Potential
Preliminary studies on related benzimidazole derivatives have demonstrated anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth. The compound's structure suggests that it might interact with cellular targets involved in cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted by Narayana et al. (2016) examined the antimicrobial efficacy of benzimidazole derivatives against various pathogens. The results indicated that specific modifications in the chemical structure significantly enhance antibacterial activity, suggesting a similar potential for our compound.
Study 2: Neuroleptic Activity
Research by German et al. (2014) focused on piperazine-containing compounds and their neuroleptic activities. The findings revealed that modifications at the piperazine ring could lead to reduced extrapyramidal side effects while maintaining efficacy against psychotic symptoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and inferred pharmacological implications of the target compound with analogs from the evidence:
Key Observations:
Adamantyl () and benzyl groups () introduce steric bulk or flexibility, which may reduce binding specificity despite improving metabolic stability .
Alkyl Chain Modifications :
- The 3-methylbutyl chain at position 2 in the target compound increases lipophilicity (logP ~6.5–7.0) compared to ethyl () or propyl () chains. This may enhance blood-brain barrier penetration but reduce solubility .
Synthetic Accessibility :
- Multicomponent reactions () are viable for synthesizing the pyrido[1,2-a]benzimidazole core. However, introducing 3-methylbutyl and 4-chlorophenyl groups may require tailored alkylation and Suzuki coupling steps .
Biological Implications :
- Chlorine substituents (target compound, ) are associated with improved metabolic stability and receptor affinity in neurological agents .
- Adamantyl () and pyrrole-containing analogs () show divergent pharmacokinetic profiles, suggesting trade-offs between solubility and target engagement .
Research Findings and Trends
- logP vs. Solubility : The target compound’s high logP (~6.5–7.0) aligns with CNS-targeting drugs but necessitates formulation strategies to address poor solubility .
- Receptor Specificity : Piperazine derivatives with 4-chlorophenyl groups (target, ) are frequently associated with 5-HT₁A/DRD2 receptor modulation, while adamantyl variants () may target viral or antibacterial pathways .
- Structural Optimization : Shorter alkyl chains (e.g., ethyl in ) improve solubility but reduce half-life, whereas branched chains (3-methylbutyl) balance lipophilicity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
